

A Technical Guide to the Commercial Availability and Purity of 2-Fluorotoluene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluorotoluene

Cat. No.: B1218778

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **2-Fluorotoluene** (CAS No. 95-52-3), a critical fluorinated building block in the chemical, pharmaceutical, and agrochemical industries.[1][2][3] It details its commercial availability, typical purity specifications, and the analytical methodologies required for its quality assessment.

Introduction to 2-Fluorotoluene

2-Fluorotoluene, also known as o-fluorotoluene or 1-fluoro-2-methylbenzene, is a colorless liquid with the molecular formula C₇H₇F.[2][4][5] Its structure, featuring a fluorine atom on a toluene backbone, imparts unique chemical properties that make it a valuable intermediate in organic synthesis.[2][3] The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug molecules, making it a compound of significant interest in pharmaceutical development.[2] It is widely used as a synthetic intermediate for creating complex molecules for pharmaceuticals, agrochemicals, dyes, and advanced materials.[2][3]

Commercial Availability and Purity

2-Fluorotoluene is readily available from numerous chemical suppliers worldwide. Purity levels typically range from 98% to over 99.5%, with Gas Chromatography (GC) being the most common method for purity analysis.[2][3]

Table 1: Prominent Commercial Suppliers

Supplier	Website
Sigma-Aldrich (Merck)	--INVALID-LINK--
Tokyo Chemical Industry (TCI)	--INVALID-LINK--
Santa Cruz Biotechnology	--INVALID-LINK--
Chem-Impex International	--INVALID-LINK--
Sandoo Pharmaceuticals	--INVALID-LINK--
A. B. Enterprises	--INVALID-LINK--

Table 2: Physical and Chemical Properties

Property	Value	Citations
CAS Number	95-52-3	[1] [2] [3] [4] [5]
Molecular Formula	C ₇ H ₇ F	[1] [3] [5]
Molecular Weight	110.13 g/mol	[1] [3] [4] [5]
Appearance	Colorless to almost colorless clear liquid	[4] [6]
Boiling Point	113-114 °C	[4] [6]
Melting Point	-62 °C	[2]
Density	1.001 g/mL at 25 °C	[2]
Flash Point	8 - 12.8 °C	[2] [4]
Refractive Index	n _{20/D} 1.473	
Purity (Typical)	≥98.0% to >99.5% (GC)	[2] [3] [5]

Synthesis, Impurities, and Purification

Common Synthesis Routes

The industrial production of **2-Fluorotoluene** often relies on established methods for synthesizing aromatic fluorides.

- Balz-Schiemann Reaction: A common laboratory and industrial method that involves the diazotization of an aromatic primary amine (o-toluidine) followed by thermal decomposition of the resulting fluoroborate salt.[\[4\]](#)
- Halogen Exchange (Halex) Method: This method involves the reaction of an alkali metal fluoride (like KF) with a substituted aromatic compound, where a fluorine atom replaces another halogen (such as chlorine). It is a significant method for industrial-scale production.[\[4\]](#)

Potential Impurities

While specific impurity profiles are proprietary to the manufacturer, potential impurities can be inferred from the synthesis routes. These may include:

- Isomeric Impurities: 3-Fluorotoluene and 4-Fluorotoluene.
- Starting Materials: Residual o-toluidine or o-chlorotoluene.
- Reaction Byproducts: Compounds formed from side reactions during synthesis.
- Residual Solvents: Solvents used during the reaction or purification process.

Experimental Protocols

Protocol 4.1: Purity Determination by Gas Chromatography (GC)

This protocol outlines a standard method for determining the purity of a **2-Fluorotoluene** sample using Gas Chromatography with a Flame Ionization Detector (GC-FID).

Objective: To quantify the purity of **2-Fluorotoluene** and identify any volatile impurities.

Instrumentation & Consumables:

- Gas Chromatograph with FID (e.g., Agilent Intuvo 9000 GC).[\[7\]](#)
- Capillary GC Column: A polar column such as an Agilent HP-Innowax (e.g., 60 m x 0.32 mm, 0.5 μ m) is suitable.[\[7\]](#)

- Carrier Gas: Helium, high purity.[7]
- Sample Vials and Syringes.
- High-purity **2-Fluorotoluene** reference standard.
- Solvent for dilution (e.g., Dichloromethane or Hexane).

Methodology:

- Sample Preparation: Prepare a dilute solution of the **2-Fluorotoluene** sample (e.g., 1 μ L in 1 mL of solvent) in a GC vial.
- Instrument Setup:
 - Inlet Temperature: 270 °C.[7]
 - Injection Volume: 0.5 - 1.0 μ L.[7]
 - Split Ratio: 100:1.[7]
 - Carrier Gas Flow: Set to a constant flow of ~2.0 mL/min.[7]
 - Oven Temperature Program:
 - Initial Temperature: 60 °C, hold for 10 minutes.[7]
 - Ramp: Increase at 5 °C/min to 150 °C.[7]
 - Hold: Hold at 150 °C for 10 minutes.[7]
 - Detector (FID) Temperature: 300 °C.[7]
- Analysis:
 - Inject a blank (solvent only) to identify any system peaks.
 - Inject the prepared sample.

- (Optional) For precise quantification, inject a reference standard to establish retention time and response factor.
- Data Interpretation:
 - Identify the main peak corresponding to **2-Fluorotoluene** based on its retention time.
 - Integrate all peaks in the chromatogram.
 - Calculate the purity by the area percent method: $\text{Purity (\%)} = (\text{Area of 2-Fluorotoluene Peak} / \text{Total Area of All Peaks}) * 100$.

Protocol 4.2: Purification by Fractional Distillation

This protocol describes the purification of **2-Fluorotoluene** from less volatile or non-volatile impurities.

Objective: To increase the purity of a **2-Fluorotoluene** sample.

Apparatus:

- Round-bottom flask.
- Fractionating column (e.g., Vigreux or packed).
- Distillation head with thermometer.
- Condenser.
- Receiving flask.
- Heating mantle.
- Boiling chips.

Methodology:

- Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.

- Charging the Flask: Add the impure **2-Fluorotoluene** and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.
- Heating: Begin gently heating the flask with the heating mantle.
- Equilibration: As the liquid boils, allow the vapor to rise slowly through the fractionating column to establish a temperature gradient.
- Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of **2-Fluorotoluene** (113-114 °C).[4][6]
- Analysis: Analyze the purity of the collected fraction using the GC method described in Protocol 4.1.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the quality control and purity assessment of a commercial **2-Fluorotoluene** sample.

[Click to download full resolution via product page](#)

Caption: Figure 1: A generalized experimental workflow for the purity assessment of **2-Fluorotoluene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. innospk.com [innospk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [guidechem.com]
- 5. 2-Fluorotoluene 95-52-3 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 6. 2-fluoro Toluene at 10266.00 INR in Mumbai, Maharashtra | A. B. Enterprises [tradeindia.com]
- 7. agilent.com [agilent.com]
- To cite this document: BenchChem. [A Technical Guide to the Commercial Availability and Purity of 2-Fluorotoluene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1218778#commercial-availability-and-purity-of-2-fluorotoluene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com